molecular formula C15H16O2 B11881123 Propan-2-yl naphthalen-1-ylacetate CAS No. 68360-82-7

Propan-2-yl naphthalen-1-ylacetate

Cat. No.: B11881123
CAS No.: 68360-82-7
M. Wt: 228.29 g/mol
InChI Key: BVAJURPPKDPTBQ-UHFFFAOYSA-N
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Description

Isopropyl 2-(naphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and isopropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(naphthalen-1-yl)acetate typically involves the esterification of 2-(naphthalen-1-yl)acetic acid with isopropyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of Isopropyl 2-(naphthalen-1-yl)acetate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-(naphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(naphthalen-1-yl)acetic acid and isopropyl alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Hydrolysis: 2-(naphthalen-1-yl)acetic acid and isopropyl alcohol.

    Reduction: 2-(naphthalen-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isopropyl 2-(naphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used as a fragrance ingredient in the formulation of perfumes and personal care products due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Isopropyl 2-(naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Isopropyl 2-(naphthalen-1-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(naphthalen-1-yl)acetate: Similar structure but with a methyl ester group instead of an isopropyl group. It may have different physical properties and reactivity.

    Ethyl 2-(naphthalen-1-yl)acetate: Another ester derivative with an ethyl group. It may exhibit different solubility and volatility compared to the isopropyl ester.

    2-(naphthalen-1-yl)acetic acid: The parent acid of the ester, which has different chemical properties and applications.

The uniqueness of Isopropyl 2-(naphthalen-1-yl)acetate lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

68360-82-7

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

propan-2-yl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C15H16O2/c1-11(2)17-15(16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3

InChI Key

BVAJURPPKDPTBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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